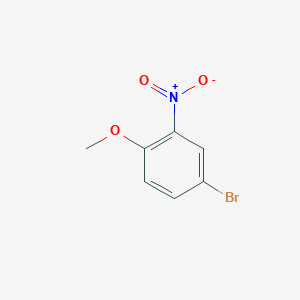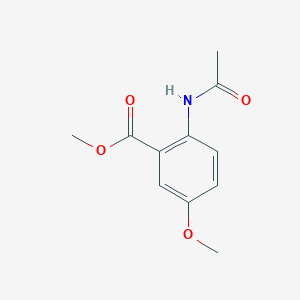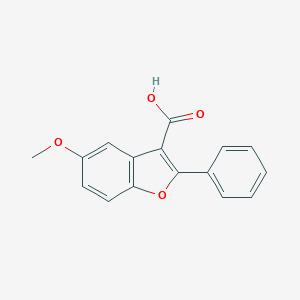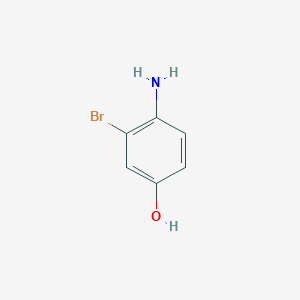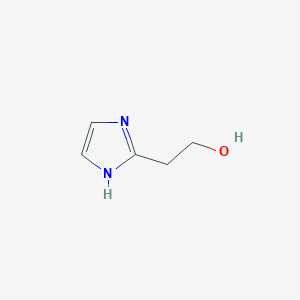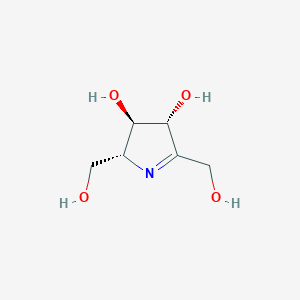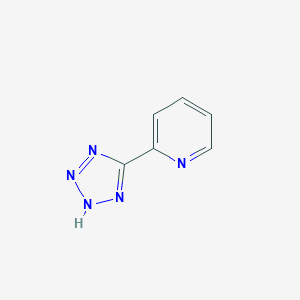
5-(2-Pyridyl)-1H-Tetrazol
Übersicht
Beschreibung
5-(2-Pyridyl)-1H-Tetrazole is a chemical compound that belongs to the class of heterocyclic compounds known as tetrazoles . It is characterized by a 5-membered ring structure that includes four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of 5-(2-Pyridyl)-1H-Tetrazole and its derivatives has been reported in several studies . The synthesis often involves the reaction of the corresponding cyanopyridines with sodium azide .Molecular Structure Analysis
The molecular structure of 5-(2-Pyridyl)-1H-Tetrazole consists of a pyridine ring and a tetrazole ring . The pyridine ring contains atoms C8–C13, while the tetrazole ring contains atoms O1–C5 .Chemical Reactions Analysis
5-(2-Pyridyl)-1H-Tetrazole has been found to participate in various chemical reactions. For instance, it has been used as a ligand in metal complexes . It has also been employed as a precursor for the hydrolysis-based synthesis of a microcrystalline molybdenum oxide/organic hybrid material .Wissenschaftliche Forschungsanwendungen
Katalyse in der Materialsynthese
„5-(2-Pyridyl)-1H-Tetrazol“ wurde als Vorläufer bei der Synthese von mikrokristallinen Molybdänoxid/organischen Hybridmaterialien verwendet. Diese Anwendung zeigt seine Rolle bei der Erleichterung des hydrolysebasierten Syntheseprozesses, der zur Bildung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien führt .
Organische Synthese
Diese Verbindung dient als Baustein bei der Synthese von Bipyridinderivaten, die wichtige Zwischenprodukte in der organischen Chemie sind. Bipyridinderivate haben Anwendungen, die von der Katalyse bis zur Entwicklung neuer Pharmazeutika reichen .
Analytische Chemie
In der analytischen Chemie werden Derivate von „this compound“ für die spektrophotometrische Bestimmung von Spurenelementen wie Eisen im Serum eingesetzt, was ihre Bedeutung für genaue und empfindliche analytische Methoden unterstreicht .
Pharmazeutische Forschung
Die Struktur von „this compound“ findet sich in Arzneimittelzwischenprodukten und Medikamenten wie Valsartan und Losartan, die zur Behandlung von Bluthochdruck eingesetzt werden. Dies unterstreicht seine Bedeutung bei der Entwicklung von Medikamenten zur Kontrolle von herzkrankheitsbedingten Erkrankungen .
Antivirale und antimikrobielle Aktivität
Tetrazolderivate zeigen eine Reihe von pharmakologischen Aktivitäten, darunter antivirale und antimikrobielle Wirkungen. Verbindungen, die „this compound“ enthalten, wurden auf ihre potenzielle Verwendung als Anti-AIDS-Medikamente untersucht, insbesondere als HIV-Integrase-Inhibitoren .
Oligonukleotid-Synthese
Im Bereich der Biochemie werden Derivate von „this compound“ als saure Aktivatoren in der Oligonukleotid-Synthese verwendet, wobei sie eine entscheidende Rolle im Kopplungsprozess spielen, der für die Herstellung synthetischer DNA- oder RNA-Stränge unerlässlich ist .
Safety and Hazards
The safety data sheet for a related compound, 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .
Zukünftige Richtungen
While specific future directions for the research and application of 5-(2-Pyridyl)-1H-Tetrazole are not well-documented in the literature, similar compounds have been the subject of ongoing research due to their potential applications in various fields . For instance, they have been used as ligands in metal complexes, as precursors for the synthesis of other compounds, and as analytical reagents .
Wirkmechanismus
Target of Action
Tetrazole derivatives have been reported to exhibit a wide range of biological activities .
Mode of Action
Tetrazole compounds are known to mimic the carboxylate group in bioactive molecules, which can lead to interactions with various biological targets .
Biochemical Pathways
Tetrazole derivatives have been reported to influence a variety of biological processes, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Pharmacokinetics
The pharmacokinetics of similar tetrazole derivatives have been investigated .
Result of Action
Tetrazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
2-(2H-tetrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXEEDCMLEVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313182 | |
| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
33893-89-9 | |
| Record name | 33893-89-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(1H-Tetrazol-5-yl)pyridine a versatile ligand in coordination chemistry?
A1: 2-(1H-Tetrazol-5-yl)pyridine exhibits versatile coordination behavior due to the presence of two distinct nitrogen donor sites: the pyridine nitrogen and the tetrazole nitrogen. This allows it to bind to various metal centers, forming diverse structural motifs like mononuclear, dinuclear, and even triangular metallacalix[3]arenes. [] This versatility makes it valuable for designing metal-organic frameworks (MOFs) and other supramolecular architectures. [, ]
Q2: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives act as sensors?
A3: Yes, complexes utilizing 2-(1H-Tetrazol-5-yl)pyridine derivatives, specifically 6-(1H-tetrazol-5-yl)-2,2'-bipyridine, have shown potential as multifunctional sensors. For instance, a Pb2+ complex incorporating this ligand exhibited temperature-dependent luminescence and sensitivity to volatile amines and acids, suggesting its potential for sensing applications. []
Q3: How do modifications to the 2-(1H-Tetrazol-5-yl)pyridine structure affect its luminescent properties?
A4: Studies demonstrate that modifications like methylation of the tetrazole ring or replacing the pyridine with pyrazine can significantly influence the ligand's π-accepting ability. [] This, in turn, impacts the quantum yield, lifetime, and absorption spectrum of ruthenium (Ru) complexes containing these modified ligands. []
Q4: What role does 2-(1H-Tetrazol-5-yl)pyridine play in developing blue-emitting phosphorescent materials?
A5: 2-(1H-Tetrazol-5-yl)pyridine has proven valuable in designing efficient blue-emitting Iridium(III) complexes. [, ] By serving as an ancillary ligand alongside cyclometalated ligands, it contributes to fine-tuning the emission wavelength and achieving high photoluminescence quantum yields in the blue region. [, ]
Q5: How does the position of the nitrogen donor atom in isomeric 5-(x-pyridyl)-1H-tetrazole ligands (x = 2, 4) influence the assembly of polyoxometalate-based compounds?
A6: Research indicates that the position of the nitrogen donor atom in isomeric ligands significantly impacts the resulting structure of polyoxometalate-based compounds. [, ] For instance, using 5-(2-pyridyl)-1H-tetrazole led to the formation of compounds containing multinuclear copper clusters and one-dimensional chains, while 5-(4-pyridyl)-1H-tetrazole yielded frameworks with infinite silver-ligand chains. [] This highlights the crucial role of ligand design in controlling the structural features of resulting materials.
Q6: Can 2-(1H-Tetrazol-5-yl)pyridine and its derivatives be used in biological applications?
A7: Yes, studies have explored the biological activities of 2-(1H-Tetrazol-5-yl)pyridine derivatives. For example, copper(II) complexes containing pendant arm-pyridyltetrazole ligands have demonstrated promising DNA binding and cleavage activities, along with cytotoxic effects against cancer cell lines. [] This indicates their potential as therapeutic agents, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



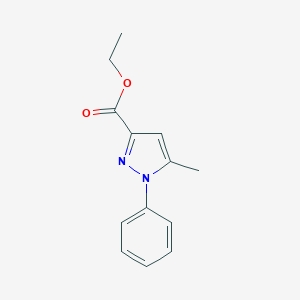
![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)

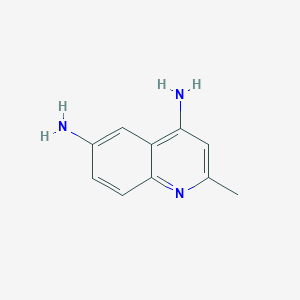
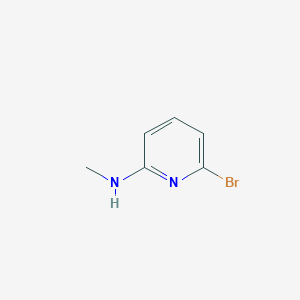
![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
